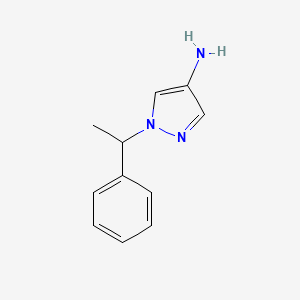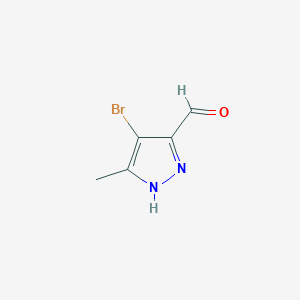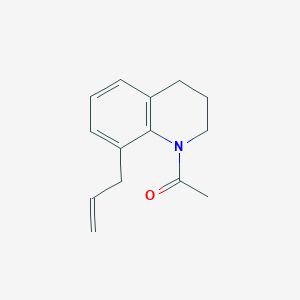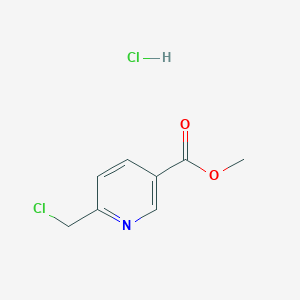
1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol
Vue d'ensemble
Description
1,3,5-Triazine derivatives are biologically active small molecules . They exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .
Synthesis Analysis
1,3,5-Triazine derivatives can be prepared by conventional methods or by using microwave irradiation . The use of microwave irradiation can result in the desired products in less time, with good yield and higher purity .Molecular Structure Analysis
The structure of these compounds can be confirmed using various spectroscopic techniques .Chemical Reactions Analysis
The synthesis of these compounds often involves the replacement of chloride ions in cyanuric chloride . This can give several variants of 1,3,5-triazine derivatives .Physical and Chemical Properties Analysis
The physical parameters and chemical reactivity profile of synthesized 1,3,5-triazine compounds can be optimized by computational methods .Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de 1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol ont été étudiés pour leurs propriétés antimicrobiennes. Des recherches indiquent que ces composés peuvent être efficaces contre une variété de souches bactériennes, y compris celles résistantes à plusieurs médicaments . Ils sont particulièrement prometteurs dans la lutte contre Staphylococcus aureus et Escherichia coli, certains dérivés affichant une activité comparable à l'ampicilline .
Inhibiteurs de la monoamine oxydase
Ces dérivés de triazine ont également été évalués pour leur potentiel en tant qu'inhibiteurs de la monoamine oxydase (MAO) . Les inhibiteurs de la MAO sont cruciaux dans le traitement de divers troubles psychiatriques et neurologiques car ils peuvent aider à réguler les niveaux de neurotransmetteurs. Certains dérivés ont montré une activité inhibitrice sélective envers MAO-A, qui est responsable du métabolisme de neurotransmetteurs comme la sérotonine .
Propriétés antipaludiques
Le noyau de triazine de ces composés a été associé à une activité antipaludique. En modifiant l'échafaudage de la triazine, les chercheurs peuvent développer de nouveaux médicaments qui peuvent surmonter la résistance aux médicaments antipaludiques actuels .
Recherche anticancéreuse
Les dérivés de triazine sont explorés pour leurs propriétés anticancéreuses. Leur capacité à interagir avec diverses voies biologiques en fait des candidats appropriés pour la conception de nouveaux médicaments anticancéreux .
Applications antivirales
La polyvalence structurelle des composés de triazine permet la synthèse de dérivés ayant des activités antivirales. Ils peuvent être adaptés pour cibler des enzymes virales spécifiques ou des processus de réplication .
Produits chimiques agricoles
En agriculture, les dérivés de triazine servent de base au développement d'herbicides et de pesticides. Leur structure chimique peut être modifiée pour cibler des ravageurs ou des mauvaises herbes spécifiques, réduisant ainsi l'impact sur les espèces non ciblées .
Science des matériaux
Ces composés ont des applications en science des matériaux, en particulier dans la synthèse de nouveaux polymères et revêtements. Leurs propriétés uniques peuvent améliorer la durabilité et la fonctionnalité des matériaux .
Synthèse chimique
This compound sert de bloc de construction en synthèse chimique. Il peut être utilisé pour créer un large éventail de composés chimiques pour diverses applications industrielles .
Mécanisme D'action
Target of Action
Similar 1,3,5-triazine derivatives have been investigated for their antimicrobial activity , suggesting that the compound may target bacterial cells.
Mode of Action
It’s known that triazine derivatives interact with their targets, leading to changes that inhibit the growth and proliferation of the targeted cells .
Biochemical Pathways
Given the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their death or growth inhibition.
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity , suggesting that the compound may lead to the death or growth inhibition of bacterial cells.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it binds to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by activating specific signaling pathways . Moreover, it can alter gene expression patterns, leading to changes in the production of key proteins involved in cell growth and differentiation . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function . This compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These findings suggest that this compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate cellular processes . At higher doses, it can induce toxic effects, such as liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications . Additionally, threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . For instance, this compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, it can interact with cofactors, such as NADH and ATP, affecting their availability and utilization in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, it can bind to intracellular proteins, influencing its localization and distribution within the cell . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . For example, it can be directed to the nucleus to modulate gene expression or to the mitochondria to influence energy production and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
1-(4-amino-6-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5O/c8-5-10-6(9)12-7(11-5)13-2-1-4(14)3-13/h4,14H,1-3H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVZPVMGQUUNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209939 | |
| Record name | 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220030-89-6 | |
| Record name | 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)
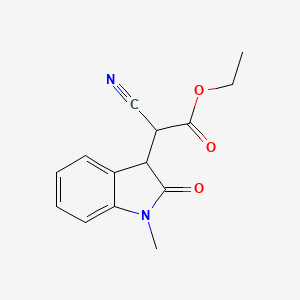
![2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride](/img/structure/B1443198.png)
![2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid](/img/structure/B1443199.png)


